![molecular formula C10H10N4O B1600867 4-(1H-Imidazol-1-yl)benzohydrazide CAS No. 96717-21-4](/img/structure/B1600867.png)
4-(1H-Imidazol-1-yl)benzohydrazide
Overview
Description
“4-(1H-Imidazol-1-yl)benzohydrazide” is a chemical compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the N-arylation of imidazole with a suitable aryl compound . For instance, 4-(1H-Imidazol-1-yl)benzaldehyde can be synthesized by the N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst .Scientific Research Applications
Antiglycation and Antioxidant Activities
Imidazole derivatives have been synthesized and evaluated for their antiglycation activity, which is the ability to prevent the glycation process—a factor in aging and in the development of diabetes complications. Moreover, these compounds exhibit antioxidative potential, which is critical in counteracting oxidative stress, a factor in various chronic diseases. Specifically, compounds with di and trihydroxy substitutions showed potent antiglycation activity, hinting at their relevance in therapeutic research and dietary supplements (Taha et al., 2015).
Inhibition of Monoamine Oxidase Enzymes
New benzimidazole derivatives, including hydrazone and propargyl side chains, have been designed and synthesized. These compounds demonstrated selective inhibition potency against human monoamine oxidase B (hMAO-B), an enzyme relevant to neurodegenerative diseases like Parkinson's disease. The study provides insights into the potential therapeutic applications of these imidazole derivatives in treating neurological conditions (Can et al., 2017).
Corrosion Inhibition
Imidazole-based molecules have been applied as corrosion inhibitors for carbon steel in acidic media. The research demonstrates the effectiveness of these compounds in protecting industrial materials against corrosion, a crucial aspect in extending the lifespan of metal components in harsh environments. The study further correlates the molecular structure of imidazole derivatives with their corrosion inhibition efficiency, providing a basis for the development of new, more effective inhibitors (Costa et al., 2021).
Synthesis and Catalytic Activities
Imidazole derivatives have been synthesized and their catalytic activities explored, including the synthesis of hydrazones and their potential in creating heterocyclic compounds. These studies contribute to the broader field of synthetic chemistry, where imidazole derivatives serve as intermediates for the production of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science (Osyanin et al., 2005).
Sensing and Adsorption Properties
Research into metal-organic frameworks (MOFs) incorporating imidazole derivatives has shown these materials' potential in gas storage, sensing, and selective adsorption. The structural versatility of MOFs allows for the design of materials with specific properties, including the selective sensing and adsorption of various substances, which is vital for environmental monitoring and industrial separation processes (Liu et al., 2017).
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, can interact with proteins and enzymes . They have been extensively utilized as a drug scaffold in medicinal chemistry .
Mode of Action
It’s known that benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways due to their wide-ranging biological activity .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound greatly influence its bioavailability .
Result of Action
Benzimidazole derivatives are known to have a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
4-imidazol-1-ylbenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-13-10(15)8-1-3-9(4-2-8)14-6-5-12-7-14/h1-7H,11H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKYANYOXHFZPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540387 | |
Record name | 4-(1H-Imidazol-1-yl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
96717-21-4 | |
Record name | 4-(1H-Imidazol-1-yl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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